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molecular formula C14H18ClNO3 B8283573 Ethyl 4-(4-(chloromethyl)benzamido)butanoate

Ethyl 4-(4-(chloromethyl)benzamido)butanoate

Cat. No. B8283573
M. Wt: 283.75 g/mol
InChI Key: LDPINUGZZFCRQZ-UHFFFAOYSA-N
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Patent
US08247563B2

Procedure details

Ethyl 4-(4-(chloromethyl)benzamido)butanoate 13g was prepared by coupling 4-(chloromethyl)benzoic acid 24 with ethyl 4-aminobutyrate 26 according to the procedure described for the compound 13e in Example 21 (Scheme 8). The compound 13g was isolated as colorless oil in 89% yield (2.52 g). 1H NMR (400 MHz, CDCl3): δ 1.24 (3H, t, J=6.8 Hz); 1.96 (2H, quint, J=7.2 Hz); 2.44 (2H, t, J=7.2 Hz); 3.52 (2H, t, J=7.2 Hz); 4.10 (2H, q, J=6.8 Hz); 4.60 (2H, s); 6.62 (1H, broad s); 7.44 (1H, s); 7.46 (1H, s); 7.76 (1H, s); 7.78 (1H, s). MS (ESI): m/z=284.00 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 13e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1.Cl.[NH2:13][CH2:14][CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>>[Cl:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([NH:13][CH2:14][CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[O:9])=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCCC(=O)OCC
Step Three
Name
compound 13e
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethyl 4-(4-(chloromethyl)benzamido)butanoate 13g was prepared

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C(=O)NCCCC(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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